molecular formula C9H7Br2NO2 B14462534 1-(2,2-Dibromocyclopropyl)-4-nitrobenzene CAS No. 70372-55-3

1-(2,2-Dibromocyclopropyl)-4-nitrobenzene

Cat. No.: B14462534
CAS No.: 70372-55-3
M. Wt: 320.96 g/mol
InChI Key: NGJNJLGZOFEABY-UHFFFAOYSA-N
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Description

1-(2,2-Dibromocyclopropyl)-4-nitrobenzene is an organic compound characterized by the presence of a dibromocyclopropyl group attached to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dibromocyclopropyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl bromide with dibromocarbene. Dibromocarbene can be generated in situ from bromoform and a strong base such as sodium hydroxide. The reaction is carried out under phase-transfer conditions, often using a phase-transfer catalyst to facilitate the transfer of the dibromocarbene into the organic phase where it reacts with the 4-nitrobenzyl bromide .

Industrial Production Methods

the general principles of organic synthesis, such as the use of continuous flow chemistry for improved efficiency and yield, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dibromocyclopropyl)-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The dibromocyclopropyl group can undergo nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.

    Reduction: Typical reagents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Products include derivatives where the bromine atoms are replaced by other functional groups.

    Reduction: The major product is 1-(2,2-Dibromocyclopropyl)-4-aminobenzene.

    Oxidation: Products can include various oxidized forms of the cyclopropyl ring.

Scientific Research Applications

1-(2,2-Dibromocyclopropyl)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dibromocyclopropyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dibromocyclopropyl group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dibromocyclopropyl)-4-fluorobenzene
  • 1-(2,2-Dibromocyclopropyl)-4-methoxybenzene
  • 1-(2,2-Dibromocyclopropyl)-4-chlorobenzene

Uniqueness

1-(2,2-Dibromocyclopropyl)-4-nitrobenzene is unique due to the presence of both a dibromocyclopropyl group and a nitro group.

Properties

CAS No.

70372-55-3

Molecular Formula

C9H7Br2NO2

Molecular Weight

320.96 g/mol

IUPAC Name

1-(2,2-dibromocyclopropyl)-4-nitrobenzene

InChI

InChI=1S/C9H7Br2NO2/c10-9(11)5-8(9)6-1-3-7(4-2-6)12(13)14/h1-4,8H,5H2

InChI Key

NGJNJLGZOFEABY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Br)Br)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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